molecular formula C30H34N6O3Si B12389145 SiR-azide

SiR-azide

Cat. No.: B12389145
M. Wt: 554.7 g/mol
InChI Key: OLQMSAFFZAHHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SiR-azide is the 3-azidopropyl derivative of the fluorophore silicon rhodamine. This compound is notable for its far-red absorption and emission wavelengths, high extinction coefficient, and high photostability. This compound is particularly compatible with super-resolution microscopy techniques such as stimulated emission depletion microscopy and structured illumination microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

SiR-azide is synthesized by reacting silicon rhodamine with 3-azidopropyl derivatives. The reaction typically involves the use of copper (I) as a catalyst to form 1,2,3-triazoles linkage with terminal alkyne derivatives. Additionally, this compound can react with strained alkynes such as difluorinated cyclooctyne or dibenzocyclooctyne without the need for copper .

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of silicon rhodamine followed by its functionalization with azide groups. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored below -20°C and prepared using anhydrous dimethyl sulfoxide to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SiR-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are 1,2,3-triazoles, which are stable and can be used for further functionalization .

Scientific Research Applications

SiR-azide has a wide range of applications in scientific research, including:

Mechanism of Action

SiR-azide exerts its effects through bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition. These reactions allow for the selective and rapid ligation of biomolecules without interfering with biological processes. The molecular targets include terminal alkynes and strained alkynes, which react with the azide group to form stable triazole linkages .

Comparison with Similar Compounds

SiR-azide is unique due to its far-red absorption and emission wavelengths, high photostability, and compatibility with super-resolution microscopy. Similar compounds include:

This compound stands out due to its superior photostability and compatibility with advanced imaging techniques, making it a valuable tool in various scientific disciplines.

Properties

Molecular Formula

C30H34N6O3Si

Molecular Weight

554.7 g/mol

IUPAC Name

N-(3-azidopropyl)-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C30H34N6O3Si/c1-35(2)20-9-12-23-26(17-20)40(5,6)27-18-21(36(3)4)10-13-24(27)30(23)25-16-19(8-11-22(25)29(38)39-30)28(37)32-14-7-15-33-34-31/h8-13,16-18H,7,14-15H2,1-6H3,(H,32,37)

InChI Key

OLQMSAFFZAHHET-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCCN=[N+]=[N-])C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.